molecular formula C23H30FN3 B247049 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

Katalognummer B247049
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: IQJQZQBEJJWMOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery and development.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin receptor and a weak antagonist at the dopamine receptor. It also has affinity for the adrenergic receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its potential use as an antidepressant. It has also been found to have anxiolytic and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine is its potential use in drug discovery and development. Its affinity for various receptors makes it a potential candidate for the development of drugs targeting these receptors. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Zukünftige Richtungen

There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine. One direction is to further study its mechanism of action and its potential use in drug discovery and development. Another direction is to investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, research can be conducted to explore its potential use as a tool for studying the function of various receptors in the brain.

Synthesemethoden

The synthesis of 1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(4-methylbenzyl)-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine has been studied for its potential use in drug discovery and development. It has been found to have affinity for various receptors such as the serotonin receptor, dopamine receptor, and adrenergic receptor. This makes it a potential candidate for the development of drugs targeting these receptors.

Eigenschaften

Produktname

1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine

Molekularformel

C23H30FN3

Molekulargewicht

367.5 g/mol

IUPAC-Name

1-(2-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C23H30FN3/c1-19-6-8-20(9-7-19)18-25-12-10-21(11-13-25)26-14-16-27(17-15-26)23-5-3-2-4-22(23)24/h2-9,21H,10-18H2,1H3

InChI-Schlüssel

IQJQZQBEJJWMOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Kanonische SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.